1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine
Overview
Description
Mechanism of Action
Mode of Action
A related compound’s synthesis involves a nucleophilic attack of the sulfur atom on an electrophilic cationic center, forming an intermediate product that undergoes a [3,3]-claisen rearrangement . This might provide some insight into the potential interactions of 1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine with its targets.
Result of Action
Related compounds have shown antimicrobial activity and cytotoxic effects , suggesting potential biological activities for this compound.
Preparation Methods
The synthesis of 1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine can be achieved through several synthetic routes. One common method involves a multicomponent reaction that adheres to the principles of green chemistry, ensuring environmental safety, atom economy, and efficiency . The reaction sequence typically includes Knoevenagel condensation, Michael addition, and intramolecular cyclization, all performed in a one-pot system using ethanol as the solvent .
Chemical Reactions Analysis
1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in disease processes . Additionally, it has industrial applications in the development of new materials and chemical processes .
Comparison with Similar Compounds
1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine can be compared with other thiazolopyrimidine derivatives, such as 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid and 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one . These compounds share a similar core structure but differ in their functional groups and substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-6-5-11-7-9-2-1-3-10(6)7/h5H,1-4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBPQLHBOFJXQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207567 | |
Record name | 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301207567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342402-81-7 | |
Record name | 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidine-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342402-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301207567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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